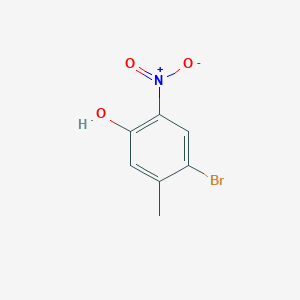

4-Bromo-5-methyl-2-nitrophenol

説明

Contextualization within Substituted Nitrophenol Chemistry and its Derivatives

Substituted nitrophenols are a broad class of compounds characterized by a phenol (B47542) ring bearing one or more nitro groups and other substituents. The nitro group, being a strong electron-withdrawing group, significantly influences the chemical properties of the phenol ring. This effect is particularly pronounced when the nitro group is in the ortho or para position to the hydroxyl group, leading to increased acidity of the phenolic proton. libretexts.org The chemistry of substituted nitrophenols is rich and varied, with reactions targeting the aromatic ring, the nitro group, or the hydroxyl group.

The synthesis of nitrophenols can be achieved through various methods, including the direct nitration of phenols. ukessays.com However, this can often lead to a mixture of ortho and para isomers. ukessays.com More controlled methods involve the hydrolysis of nitro-halogenated benzene (B151609) compounds. google.com

The presence of additional substituents, such as halogens and alkyl groups, further diversifies the chemistry of nitrophenols. These groups can influence the regioselectivity of subsequent reactions and provide additional handles for synthetic modifications. For instance, the bromine atom in a brominated nitrophenol can be a site for cross-coupling reactions, while the nitro group can be reduced to an amine, opening up another avenue for functionalization. chemshuttle.comsmolecule.com

Academic Significance of Brominated Nitrophenols in Synthetic and Mechanistic Studies

Brominated nitrophenols are of particular academic interest due to their utility as versatile building blocks in organic synthesis. The bromine atom serves as a useful functional group that can be readily transformed into other groups through various reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The presence of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating reactions that might not be feasible on an unactivated ring.

The study of bromination reactions of nitrophenols has also provided valuable insights into the mechanisms of electrophilic aromatic substitution. oup.comiosrjournals.org The kinetics of these reactions can be complex, with the rate depending on the concentrations of both the nitrophenol and the brominating agent. oup.com These studies help in understanding the factors that control the regioselectivity and reactivity in electrophilic aromatic substitution reactions.

Furthermore, brominated phenols are important precursors for the synthesis of various biologically active molecules and materials. For example, they have been used in the synthesis of inhibitors for human peptidyl prolyl cis/trans isomerase Pin1. mdpi.com The study of their reactions and properties is therefore of significant academic and practical importance.

Overview of Key Research Trajectories Pertaining to 4-Bromo-5-methyl-2-nitrophenol

Research specifically focused on this compound has primarily centered on its role as a chemical intermediate. Its molecular structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. chemshuttle.com The nitro group can be reduced to an amine, and the bromo substituent can participate in cross-coupling reactions, allowing for the construction of diverse molecular architectures. chemshuttle.com

The synthesis of this compound itself can be achieved through the nitration and bromination of cresol (B1669610) derivatives. The precise sequence and conditions of these reactions are crucial to obtain the desired isomer with high purity.

While extensive dedicated studies on the biological activity or material properties of this compound are not widely reported in the literature, its structural similarity to other halogenated nitrophenols suggests potential for further investigation in these areas. The broader class of halogenated nitrophenols has been studied for their environmental impact and biodegradation pathways, which could be a future research direction for this specific compound. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 182500-28-3 | chemshuttle.com |

| Molecular Formula | C7H6BrNO3 | chemshuttle.com |

| Molecular Weight | 232.033 g/mol | chemshuttle.com |

| Purity | 95% | chemshuttle.com |

| Storage | 2-8 °C | chemshuttle.com |

| SMILES | CC1=C(Br)C=C(C(O)=C1)N+=O | chemshuttle.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-5-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYRLBZBDGVLHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634071 | |

| Record name | 4-Bromo-5-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182500-28-3 | |

| Record name | 4-Bromo-5-methyl-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182500-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-bromo-5-methyl-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Elaborate Reaction Pathways of 4 Bromo 5 Methyl 2 Nitrophenol

Established Synthetic Routes to 4-Bromo-5-methyl-2-nitrophenol and Analogues

The preparation of this compound can be achieved through several strategic pathways, primarily categorized into precursor-based derivatization and multi-step synthesis involving sequential aromatic functionalization.

One efficient method for synthesizing this compound involves the nucleophilic aromatic substitution (SNAr) on a suitably functionalized precursor. A common precursor is a halogenated nitrotoluene where one halogen is significantly more labile than the other. For instance, the synthesis can commence from 1-bromo-2-fluoro-4-methyl-5-nitrobenzene, an isomer of the exemplary precursor. chemicalbook.com

The strategy relies on the high activation provided by the ortho-nitro group, which facilitates the displacement of the fluorine atom by a nucleophile. Fluorine is an excellent leaving group in SNAr reactions. The synthesis involves dissolving the precursor in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and treating it with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The mixture is heated to drive the reaction to completion. chemicalbook.com Upon cooling and acidification, the desired this compound is obtained. chemicalbook.com

| Starting Material | Reagents | Solvent(s) | Temperature | Duration | Product |

| 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene | 1 M Sodium Hydroxide (aq) | Dimethyl Sulfoxide (DMSO) | 100°C | 2 hours | 2-Bromo-5-methyl-4-nitrophenol |

| Data sourced from a synthetic protocol for an isomer of the target compound. chemicalbook.com |

This approach is advantageous as it builds upon a complex, pre-assembled scaffold, often leading to high yields and regiochemical purity.

A more classical approach involves the sequential introduction of functional groups onto a simpler aromatic starting material, such as 3-methylphenol (m-cresol). The order of reactions is critical to ensure the correct regiochemical outcome due to the directing effects of the substituents. libretexts.orgquora.com

A plausible multi-step synthesis could be:

Bromination of 3-methylphenol: The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directors. byjus.com In 3-methylphenol, both groups activate positions 2, 4, and 6. Due to steric hindrance from the adjacent methyl group, bromination is likely to occur at the less hindered positions 4 or 6. Treatment with a brominating agent like bromine (Br₂) in a suitable solvent can yield 4-bromo-3-methylphenol (B31395) as a major product.

Nitration of 4-bromo-3-methylphenol: The subsequent nitration is directed by three groups: the strongly activating -OH group, the moderately activating -CH₃ group, and the deactivating but ortho-, para-directing -Br atom. The powerful directing effect of the hydroxyl group will primarily control the position of the incoming nitro group, directing it to one of the available ortho positions (2 or 6). byjus.com Nitration with a mixture of nitric acid and sulfuric acid would lead to the formation of this compound (by substitution at position 2, which is ortho to the hydroxyl group). quora.com

The success of this multi-step approach hinges on controlling reaction conditions (temperature, catalysts) to maximize the yield of the desired isomer at each step. libretexts.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes. The formation of this compound involves key mechanistic principles of aromatic substitution.

The nitration of a phenol (B47542) ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. unacademy.comukessays.com The mechanism proceeds through several distinct steps:

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Nucleophilic Attack: The electron-rich aromatic ring of the phenol derivative (e.g., 4-bromo-3-methylphenol) acts as a nucleophile, attacking the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. ukessays.commasterorganicchemistry.com The positive charge in this intermediate is delocalized across the ring and, importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization.

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the newly added nitro group. masterorganicchemistry.com This step restores the aromaticity of the ring, yielding the final nitrated product.

The regioselectivity is governed by the existing substituents. The strongly electron-donating hydroxyl group directs the incoming electrophile predominantly to the ortho and para positions, an effect reinforced by the methyl group. byjus.com

The precursor-based synthesis described in section 2.1.1 operates via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This mechanism is distinct from SN1/SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.

The key features of the SNAr mechanism for the conversion of a precursor like 4-bromo-5-fluoro-2-nitrotoluene (B1273068) are:

Nucleophilic Addition: The nucleophile (hydroxide ion, OH⁻) attacks the carbon atom bearing the leaving group (fluoride). This is possible because the aromatic ring is "electron-poor" due to the powerful electron-withdrawing effect of the nitro group.

Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization onto the electronegative oxygen atoms is highly stabilizing and lowers the activation energy of the reaction. libretexts.orgrsc.org

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the leaving group (fluoride ion, F⁻), yielding the final product, this compound.

For this mechanism to be effective, the electron-withdrawing group (-NO₂) must be positioned ortho or para to the leaving group (-F), as this allows for direct resonance stabilization of the Meisenheimer complex. libretexts.org

Emerging Synthetic Techniques for Related Halogenated Nitrophenol Derivatives and Complex Structures

While classical methods are robust, research continues to drive the development of more efficient, selective, and sustainable synthetic techniques applicable to halogenated nitrophenols and related complex molecules.

Catalytic and Greener Halogenation: Modern methods are moving away from elemental halogens towards safer and more selective reagents. This includes the use of N-halosuccinimides (such as N-bromosuccinimide, NBS) often in the presence of an acid catalyst, which can offer improved regioselectivity under milder conditions. researchgate.netnih.gov Research into metal-catalyzed C-H borylation and halogenation provides pathways to functionalized aromatics with high precision, minimizing the formation of isomeric byproducts. researchgate.net

Aryne Intermediate Chemistry: Three-component coupling reactions involving aryne intermediates are emerging as a powerful tool for the one-pot synthesis of highly substituted aromatics. wiley.com This strategy allows for the simultaneous formation of multiple bonds (e.g., C-P and C-halogen bonds), providing rapid access to complex ortho-halogenated compounds from simple precursors. wiley.com

Modular Synthesis Routes: For constructing libraries of related compounds, modular synthetic routes are being developed. These routes often involve building blocks that can be systematically varied. For example, methods using N-aryl-2-nitrosoaniline intermediates have been employed to create a series of functionalized and halogenated phenazines, demonstrating a flexible approach to complex heterocyclic structures derived from nitroaromatic precursors. nih.gov

Phase-Transfer Catalysis: For reactions involving immiscible aqueous and organic phases, such as the nucleophilic substitution with aqueous NaOH, phase-transfer catalysts can enhance reaction rates and yields. researchgate.net These catalysts facilitate the transport of the nucleophile into the organic phase, improving reaction efficiency.

These advanced techniques, focused on catalytic cycles, one-pot procedures, and modularity, represent the future of synthesizing complex molecules like this compound, aiming for greater efficiency and sustainability.

Quantum Chemical and Computational Investigations of 4 Bromo 5 Methyl 2 Nitrophenol

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are employed to determine the optimized molecular geometry, corresponding to the lowest energy state on the potential energy surface, and to calculate various electronic properties. longdom.org For molecules like 4-Bromo-5-methyl-2-nitrophenol, which contains a mix of functional groups including a halogen, a methyl group, a nitro group, and a hydroxyl group, DFT provides a reliable framework for a detailed electronic structure analysis. researchgate.netresearchgate.net

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation (XC) functional and the basis set. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with density functionals, is widely used for its robust performance in predicting the geometric and electronic properties of organic molecules. longdom.org It is frequently paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p). researchgate.netsci-hub.se

The selection process involves:

Basis Set Complexity : The 6-31G(d,p) basis set provides a reasonable starting point, including polarization functions (d,p) to account for the non-uniform distribution of electron density in bonds. For higher accuracy, especially when describing anions or weak interactions, the 6-311++G(d,p) basis set is preferred. It includes diffuse functions (++) for lone pairs and more flexible valence orbitals. longdom.org

Functional Validation : The chosen functional and basis set are often validated by comparing calculated results with available experimental data, such as X-ray diffraction data for bond lengths and angles of similar compounds. researchgate.net In computational studies of related bromo-nitro-phenolic compounds, the B3LYP/6-311++G(d,p) level of theory has been shown to produce results that are in good agreement with experimental findings. researchgate.netsci-hub.se

The following table outlines common combinations used in the study of similar molecules.

| Functional | Basis Set | Common Application |

| B3LYP | 6-31G(d,p) | Initial geometry optimization and vibrational frequency calculations. researchgate.netset-science.com |

| B3LYP | 6-311++G(d,p) | High-accuracy calculations of electronic properties, NMR shifts, and intramolecular interactions. longdom.orgresearchgate.netsci-hub.se |

| B3PW91 | 6-311+G(d,p) | Alternative hybrid functional for comparative analysis of molecular geometry and frequencies. longdom.org |

This table is generated based on methodologies applied to structurally related compounds.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gaps and Global Chemical Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. set-science.comresearchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:

Ionization Potential (I) : I ≈ -EHOMO

Electron Affinity (A) : A ≈ -ELUMO

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Global Softness (S) : S = 1 / (2η)

Electrophilicity Index (ω) : ω = μ² / (2η)

In studies of structurally similar compounds like 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these parameters. researchgate.net The HOMO is typically delocalized over the phenol (B47542) ring, while the LUMO is often centered on the nitro-substituted ring, indicating the pathway of intramolecular charge transfer. researchgate.net A relatively small energy gap suggests that the molecule is more prone to electronic excitation. researchgate.net

The table below shows representative FMO data for a related nitro-containing Schiff base, calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Value (eV) | Implication |

| EHOMO | -6.89 | Electron-donating ability |

| ELUMO | -3.24 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.65 | Chemical reactivity and stability researchgate.net |

Data is for the analogous compound 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol and serves as an illustrative example. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP surface is color-coded to represent different potential values:

Red : Regions of most negative potential, rich in electrons, susceptible to electrophilic attack.

Blue : Regions of most positive potential, electron-deficient, susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized on the oxygen atoms of the nitro and hydroxyl groups, as these are the most electronegative sites. set-science.com The most positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, especially due to the intramolecular hydrogen bond with the nitro group. set-science.com This map provides a clear visual guide to the molecule's reactive behavior and intermolecular interaction sites. researchgate.net

Natural Bond Orbital (NBO) Analysis for Elucidating Intramolecular Interactions and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

For a molecule like this compound, NBO analysis can elucidate key phenomena:

Intramolecular Hydrogen Bonding : A strong interaction between a lone pair (LP) of an oxygen atom on the nitro group and the antibonding orbital (σ*) of the O-H bond.

Hyperconjugation : Interactions involving the π electrons of the aromatic ring and the σ bonds of the methyl group, contributing to molecular stability.

Charge Transfer : Quantifying the electron density transfer from the phenol ring towards the electron-withdrawing nitro group.

In related molecules, NBO analysis performed at the B3LYP/6-311++G(d,p) level has been instrumental in confirming significant intramolecular charge transfer and the stabilizing effects of hyperconjugative interactions. researchgate.net

Prediction of Nonlinear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizability) and Electrophilicity-Based Charge Transfer (ECT)

Molecules with significant intramolecular charge transfer, typically those with electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit nonlinear optical (NLO) properties. nih.gov These properties are critical for applications in optoelectronics and photonics. nih.govajchem-a.com Computational methods can predict NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group on the aromatic ring of this compound suggests potential for NLO activity. The magnitude of the first hyperpolarizability (β) is a key measure of a molecule's NLO response. Calculations for similar Schiff bases have shown that such compounds can be good candidates for NLO materials. researchgate.net Electrophilicity-based charge transfer (ECT) further quantifies the charge transfer that occurs upon electronic excitation, which is directly related to the NLO response.

The table below presents calculated NLO properties for a related Schiff base molecule.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 4.88 | Debye |

| Mean Polarizability (α) | 30.67 x 10-24 | esu |

| First Hyperpolarizability (β) | 10.02 x 10-30 | esu |

Data is for the analogous compound 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol and serves as an illustrative example. researchgate.net

Thermodynamic Property Computations (e.g., Gibbs Free Energy of Formation)

The calculation of thermodynamic properties, such as the Gibbs free energy of formation ((\Delta G_f^\circ)), enthalpy of formation ((\Delta H_f^\circ)), and entropy (), is fundamental to understanding the stability and reactivity of a molecule. For this compound, these properties would be computed using quantum chemical methods, most notably Density Functional Theory (DFT).

Methodology: DFT calculations are a common and reliable method for predicting the thermochemistry of organic molecules. stackexchange.comarxiv.org The process would involve:

Geometry Optimization: The first step is to find the lowest energy structure (the most stable conformation) of the this compound molecule. This is achieved by performing a geometry optimization, typically using a functional such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)).

Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

Calculation of Thermodynamic Properties: The Gibbs free energy of formation can then be calculated using the computed total energy, ZPVE, and thermal corrections. The enthalpy of formation is often determined using atomization or isodesmic reaction schemes, which help to reduce computational errors.

Expected Research Findings: While specific values for this compound are not published, we can anticipate the expected data based on studies of similar molecules. The substituents on the phenol ring (bromo, methyl, and nitro groups) will all influence the thermodynamic stability. The electron-withdrawing nitro group is expected to have a significant impact on the electronic structure and energy of the molecule.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such computations. The values are for illustrative purposes and are based on general trends for substituted nitrophenols.

| Thermodynamic Property | Symbol | Hypothetical Calculated Value | Units |

| Standard Enthalpy of Formation | (\Delta H_f^\circ) | -150 to -250 | kJ/mol |

| Standard Gibbs Free Energy of Formation | (\Delta G_f^\circ) | -50 to -150 | kJ/mol |

| Standard Entropy | 350 to 450 | J/(mol·K) |

Note: These values are hypothetical and serve to illustrate the expected output of quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling, Solvent Effects, and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. For this compound, MD simulations would offer insights into its conformational flexibility, interactions with solvents, and how it interacts with other molecules.

Conformational Sampling: The presence of the hydroxyl and nitro groups allows for the possibility of different rotational isomers (conformers). MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. nih.govufms.br This is crucial as the conformation can significantly affect the molecule's properties and reactivity.

Solvent Effects: The behavior of this compound in a solution is highly dependent on its interactions with solvent molecules. researchgate.netnih.govresearchgate.net MD simulations can model these interactions explicitly. For example, in a polar solvent like water, hydrogen bonding between the phenolic hydroxyl group and water molecules would be a key interaction to study. The simulations would reveal details about the solvation shell structure and the dynamics of solvent molecules around the solute.

Intermolecular Interactions: MD simulations are also invaluable for studying how molecules of this compound interact with each other in the condensed phase. These simulations can elucidate the nature of intermolecular forces, such as hydrogen bonding between the hydroxyl and nitro groups of neighboring molecules, and van der Waals interactions, including those involving the bromine atom. rsc.orgresearchgate.net Understanding these interactions is key to predicting crystal packing and other bulk properties.

Methodology: A typical MD simulation protocol would involve:

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, or OPLS) that accurately describes the intramolecular and intermolecular interactions of the molecule would be chosen.

System Setup: A simulation box would be created, containing one or more molecules of this compound and, if studying solvent effects, a large number of solvent molecules.

Simulation: The simulation would be run for a sufficient length of time (nanoseconds to microseconds) to allow for adequate sampling of the system's dynamics.

Analysis: The resulting trajectory would be analyzed to extract information on conformational changes, radial distribution functions (to describe solvation structure), and various types of intermolecular interactions.

Expected Research Findings: From MD simulations, one would expect to generate data on the distribution of conformers, the strength and lifetime of hydrogen bonds with solvent molecules, and the preferred orientation of molecules in aggregates. This information is critical for a comprehensive understanding of the molecule's behavior in different environments.

Below is an illustrative data table summarizing the type of information that could be obtained from MD simulations.

| Simulation Parameter | Expected Finding |

| Conformational Analysis | Identification of major conformers and their relative populations. For example, the orientation of the -OH and -NO2 groups relative to the ring. |

| Solvent Effects (in Water) | Characterization of the first solvation shell, including the average number of water molecules and the strength of hydrogen bonds. |

| Intermolecular Interactions | Analysis of dimer configurations and the dominant types of interactions (e.g., (\pi)-(\pi) stacking, hydrogen bonding, halogen bonding). |

Note: The findings in this table are generalized expectations for a molecule of this type and are not based on published data for this compound.

Chemical Reactivity and Mechanistic Pathways of 4 Bromo 5 Methyl 2 Nitrophenol

Nucleophilic Aromatic Substitution Reactions of the Halogen and Nitro Groups

Nucleophilic aromatic substitution (SNA) is a principal reaction pathway for 4-Bromo-5-methyl-2-nitrophenol, facilitated by the presence of the strongly electron-withdrawing nitro group. libretexts.orgyoutube.com This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org Both the bromine atom and the nitro group can potentially act as leaving groups in these reactions. researchgate.net

In molecules containing multiple potential leaving groups, such as this compound, the selectivity of the substitution is critical. Studies on analogous compounds like 4-bromo-5-nitrophthalonitrile show excellent chemoselectivity, where the bromine atom is substituted first by nucleophiles. researchgate.netresearchgate.net The nitro group can then be replaced in a subsequent step, often requiring more forcing conditions or a different nucleophile. researchgate.netresearchgate.net This preferential reactivity is attributed to the different mobilities of the bromo and nitro leaving groups. researchgate.net

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.orgyoutube.com The aromaticity is then restored by the departure of the leaving group. libretexts.org In the case of this compound, the attack is directed at the positions activated by the nitro group (ortho and para). The bromine at position 4 is para to the activating nitro group, making it a prime site for nucleophilic attack.

The rate and course of nucleophilic aromatic substitution are heavily influenced by the other substituents on the benzene (B151609) ring. scribd.com Electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilize the negatively charged Meisenheimer intermediate and thus accelerate the reaction. libretexts.orgyoutube.com Conversely, electron-donating groups destabilize this intermediate and slow the reaction.

Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution Reactivity of this compound

| Substituent | Position | Electronic Effect | Influence on Meisenheimer Intermediate | Effect on Reaction Rate |

|---|---|---|---|---|

| Nitro (-NO₂) | 2 | Strong electron-withdrawal (resonance and inductive) | Strong stabilization | Activation |

| Bromo (-Br) | 4 | Weak electron-withdrawal (inductive), leaving group | N/A | N/A |

| Methyl (-CH₃) | 5 | Weak electron-donation (inductive) | Weak destabilization | Deactivation (relative to H) |

The powerful electron-withdrawing nitro group at position 2 is the primary activating group for substitution at the para-positioned bromine. The methyl group at position 5 has a minor deactivating effect due to its electron-donating nature. scribd.com The phenolic hydroxyl group can complicate the reaction; under basic conditions, it deprotonates to form a phenoxide, which is a strong electron-donating group and would significantly deactivate the ring towards nucleophilic substitution.

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis, converting a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group. masterorganicchemistry.com A wide variety of methods are available for this conversion. wikipedia.org

Catalytic hydrogenation is a common and efficient method for reducing nitro groups. masterorganicchemistry.com This process typically involves hydrogen gas (H₂) and a metal catalyst. masterorganicchemistry.comwikipedia.org

Catalysts : Palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently used catalysts for this transformation. masterorganicchemistry.comwikipedia.org

Reaction Conditions : The reaction is often carried out in solvents like ethanol (B145695) or ethyl acetate (B1210297) at moderate temperatures and pressures. orientjchem.org

Selective reduction is crucial for a molecule like this compound, which also contains a reducible halogen atom. While catalytic hydrogenation can sometimes lead to dehalogenation (hydrogenolysis), certain methods can selectively reduce the nitro group while preserving the C-Br bond. niscpr.res.in

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagents | Selectivity | Comments |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Can cause dehalogenation | Widely used, high yield. masterorganicchemistry.comwikipedia.org |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Generally good selectivity | Classic method, often used in industrial scale. masterorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine (B178648) (N₂H₄) with Raney Ni or Pd/C | Good selectivity at controlled temperatures | Avoids the use of pressurized H₂ gas. wikipedia.org |

| Sulfide (B99878) Reduction (Zinin) | Na₂S, (NH₄)₂S, or H₂S | Excellent for selective reduction in polynitroarenes | Can selectively reduce one nitro group in the presence of others. wikipedia.orgstackexchange.com |

The use of reagents like sodium sulfide or hydrazine glyoxylate (B1226380) with magnesium powder offers high chemoselectivity, effectively reducing the nitro group to an amine without affecting the bromine substituent. niscpr.res.instackexchange.com

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the reagents and conditions, the general pathway, often referred to as the Haber mechanism, involves the stepwise reduction of the nitrogen atom. orientjchem.org

The commonly accepted sequence of intermediates is: Nitro → Nitroso → Hydroxylamine (B1172632) → Amine

During catalytic hydrogenation, the nitro compound is adsorbed onto the catalyst surface along with hydrogen. orientjchem.org The reaction proceeds through a series of sequential and parallel steps involving the formation of nitrosobenzene (B162901) and phenylhydroxylamine as key intermediates before the final product, aniline (B41778) (or its substituted derivative), is formed. orientjchem.orgmdpi.com In many cases, these intermediates are highly reactive and are not isolated from the reaction mixture. stackexchange.com

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is acidic, and its reactivity is characteristic of phenols. The acidity is enhanced by the electron-withdrawing nitro group on the ring. This increased acidity facilitates the deprotonation of the phenol (B47542) with a base to form a nucleophilic phenoxide ion. This phenoxide is a key intermediate for several important reactions, such as ether and ester formation.

Etherification (Williamson Ether Synthesis) : The phenoxide ion, generated by treating the phenol with a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), can react with alkyl halides (e.g., methyl iodide, ethyl bromide) to form ethers. The phenoxide acts as a nucleophile, displacing the halide from the alkylating agent in an Sₙ2 reaction.

Esterification : Phenols can be converted to esters by reacting them with carboxylic acid derivatives, typically acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270). The phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a phenyl ester.

Table 3: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Product Type | General Equation |

|---|---|---|---|

| Deprotonation | Base (e.g., NaOH, K₂CO₃) | Phenoxide | Ar-OH + Base → Ar-O⁻ + HB⁺ |

| Etherification | 1. Base 2. Alkyl Halide (R-X) | Phenyl Ether | Ar-O⁻ + R-X → Ar-O-R + X⁻ |

The specific reactivity of the hydroxyl group in this compound would follow these general principles, allowing for its conversion into a variety of ether and ester derivatives.

Esterification and Etherification Reactions for Derivative Synthesis

The phenolic hydroxyl group of this compound is the primary site for esterification and etherification reactions, allowing for the synthesis of a wide range of derivatives.

Esterification: The synthesis of esters from this compound can be readily achieved through standard acylation methods. A common approach involves the reaction of the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a weak base, such as pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and to activate the phenol for nucleophilic attack on the carbonyl carbon of the acylating agent. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Etherification: Ether derivatives are most effectively synthesized via the Williamson ether synthesis. wikipedia.org This method involves a two-step process. First, the phenolic proton is abstracted by a strong base (e.g., sodium hydride, NaH) or a weaker base like potassium carbonate (K₂CO₃) to form the corresponding 4-bromo-5-methyl-2-nitrophenoxide ion. organic-synthesis.comyoutube.com This phenoxide ion is a potent nucleophile that then displaces a halide or another suitable leaving group from a primary alkyl halide (e.g., iodomethane, bromoethane) in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com The use of primary alkyl halides is crucial to maximize the yield of the ether product, as secondary and tertiary halides tend to favor elimination reactions. masterorganicchemistry.com

| Reaction Type | Reactants for this compound | Expected Product |

| Esterification | Acetyl chloride, Pyridine | 4-Bromo-5-methyl-2-nitrophenyl acetate |

| Benzoyl chloride, Pyridine | 4-Bromo-5-methyl-2-nitrophenyl benzoate | |

| Acetic anhydride, H₂SO₄ (cat.) | 4-Bromo-5-methyl-2-nitrophenyl acetate | |

| Etherification | 1. NaH; 2. Iodomethane (CH₃I) | 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene |

| 1. K₂CO₃; 2. Bromoethane (CH₃CH₂Br) | 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene | |

| 1. K₂CO₃; 2. Benzyl bromide | 1-Bromo-2-(benzyloxy)-4-methyl-5-nitrobenzene |

Acid-Base Equilibria and Proton Transfer Mechanisms

The acidity of this compound is significantly influenced by the electronic effects of its substituents. Phenols are generally weak acids, with the pKa of phenol itself being approximately 10. pharmaguideline.com The presence of electron-withdrawing groups on the aromatic ring enhances acidity by stabilizing the negative charge of the conjugate base (phenoxide ion). pharmaguideline.com

In this compound, the nitro (-NO₂) group and the bromine (-Br) atom are both electron-withdrawing, while the methyl (-CH₃) group is weakly electron-donating.

Nitro Group: The nitro group, positioned ortho to the hydroxyl group, exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the mesomeric or resonance effect (-M). doubtnut.com This delocalizes the negative charge of the phenoxide ion throughout the aromatic ring, leading to significant stabilization and a substantial increase in acidity compared to phenol. pharmaguideline.comstackexchange.com

Bromine Atom: The bromine atom also withdraws electron density via its -I effect, further contributing to the acidity.

Methyl Group: The methyl group has a weak electron-donating inductive effect (+I), which slightly destabilizes the phenoxide ion and works to decrease acidity.

A potential factor influencing acidity is intramolecular hydrogen bonding between the phenolic hydrogen and an oxygen atom of the ortho-nitro group. This interaction can make the proton more difficult to remove, which may slightly decrease the acidity compared to its para-nitro isomer where such bonding is absent. doubtnut.comstackexchange.comtestbook.com

The proton transfer mechanism involves the dissociation of the O-H bond, where a base (such as water) accepts the proton, resulting in the formation of the 4-bromo-5-methyl-2-nitrophenoxide anion and a hydronium ion. Studies on structurally similar compounds, like 4-nitrophenol (B140041) and 4-nitrocatechol, have demonstrated that this proton transfer can be an efficient and rapid process. uci.eduacs.orgchemrxiv.org

Oxidative Transformations and Degradation Mechanisms (e.g., Fenton's Reagent Applications)

The core of the Fenton process is the generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.netnih.gov The proposed degradation mechanism for this compound would proceed as follows:

Generation of Hydroxyl Radicals: Fe²⁺ catalyzes the decomposition of H₂O₂ to form hydroxyl radicals.

Electrophilic Attack: The •OH radicals, being powerful electrophiles, attack the electron-rich aromatic ring of the nitrophenol. This can lead to the displacement of substituents or addition to the ring.

Formation of Intermediates: The initial attack likely leads to the formation of hydroxylated derivatives. Based on studies of similar compounds, potential aromatic intermediates could include catechols, hydroquinones, and benzoquinones. researchgate.netresearchgate.netnih.gov

Ring Opening: Subsequent attacks by •OH radicals lead to the cleavage of the aromatic ring, forming short-chain carboxylic acids such as malonic, glyoxylic, and oxalic acids. researchgate.net

Mineralization: Ultimately, these organic intermediates are oxidized to inorganic products: carbon dioxide (CO₂), water (H₂O), nitrate (B79036) ions (NO₃⁻), and bromide ions (Br⁻). kirj.ee

The efficiency of the degradation process is typically dependent on parameters such as pH (optimally around 3), the concentration of Fe²⁺, and the molar ratio of the pollutant to H₂O₂. researchgate.netnih.gov

Derivatization Strategies for Functional Group Interconversion and Targeted Synthesis

The functional groups of this compound—hydroxyl, nitro, and bromo—offer multiple avenues for derivatization and the synthesis of more complex molecules.

Reduction of the Nitro Group: The ortho-nitro group is a key site for transformation. It can be selectively reduced to a primary amine (-NH₂) to form 2-amino-4-bromo-5-methylphenol. This conversion is a critical step in the synthesis of various heterocyclic compounds and other fine chemicals. Several methods are effective for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). orientjchem.org

Metal/Acid Reduction: Classic methods like using iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like HCl are commonly employed. nih.gov

Chemoselective Reduction: In polynitrophenols, a nitro group ortho to the hydroxyl group is often preferentially reduced. stackexchange.comgoogle.com Reagents like sodium sulfide or borane-THF complex (BH₃-THF) have been shown to selectively reduce the nitro group adjacent to a phenolic hydroxyl group. google.comjrfglobal.com

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the aromatic ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group (in this case, bromide). wikipedia.orglibretexts.org The ortho-nitro group in this compound strongly activates the ring for nucleophilic attack at the carbon bearing the bromine atom.

The SNAr mechanism proceeds in two steps:

Nucleophilic Attack: A strong nucleophile (e.g., an alkoxide, RO⁻, or an amine, RNH₂) attacks the carbon attached to the bromine, breaking the aromaticity of the ring.

Formation of Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex is formed. wikipedia.orgmasterorganicchemistry.com The negative charge is delocalized, particularly onto the oxygen atoms of the nitro group.

Elimination of Leaving Group: The aromaticity is restored upon the elimination of the bromide ion, yielding the substituted product.

| Functional Group | Reaction Type | Reagents | Expected Product |

| Nitro Group | Reduction to Amine | H₂, Pd/C | 2-Amino-4-bromo-5-methylphenol |

| Reduction to Amine | Fe, HCl | 2-Amino-4-bromo-5-methylphenol | |

| Bromo Group | Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-5-methyl-2-nitrophenol |

| Nucleophilic Aromatic Substitution (SNAr) | Ammonia (NH₃) | 4-Amino-5-methyl-2-nitrophenol | |

| Nucleophilic Aromatic Substitution (SNAr) | Piperidine | 4-(Piperidin-1-yl)-5-methyl-2-nitrophenol |

Application As an Advanced Synthetic Intermediate and Precursor in Chemical Science

Role in the Synthesis of Diverse Heterocyclic Compounds

The structural features of 4-Bromo-5-methyl-2-nitrophenol make it an ideal starting material for the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for a range of chemical transformations, leading to the formation of complex cyclic structures. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions. The hydroxyl group can be alkylated or acylated, and the bromo substituent provides a handle for cross-coupling reactions, further expanding the synthetic possibilities.

Research has demonstrated the utility of this compound in the synthesis of substituted benzofurans, indoles, and quinolines. For instance, the reduction of the nitro group followed by intramolecular cyclization can lead to the formation of benzoxazole (B165842) derivatives. The strategic manipulation of the functional groups on the this compound backbone allows for the creation of a library of diverse heterocyclic structures with potential applications in medicinal chemistry and materials science.

Precursor for Pharmacologically Relevant Molecules and Agrochemicals

The inherent structural motifs within this compound make it a valuable precursor for the synthesis of molecules with potential pharmacological and agrochemical applications. The nitrophenol moiety is a common feature in many biologically active compounds.

A notable application of this compound is as an intermediate in the preparation of herbicides. For example, it is a key building block for O-ethyl-O-(5-methyl-2-nitrophenyl)-N-sec.-butylphosphoroamidothioate, a low-toxicity herbicide. google.com The synthesis involves the reaction of this compound with other reagents to introduce the phosphoroamidothioate group, highlighting the compound's utility in constructing complex agrochemicals. google.com

The following table outlines the synthetic utility of this compound in agrochemical synthesis:

| Precursor Compound | Target Agrochemical Class | Example Application |

| This compound | Organophosphorus Herbicides | Synthesis of O-ethyl-O-(5-methyl-2-nitrophenyl)-N-sec.-butylphosphoroamidothioate |

Utilization in the Development of Novel Organic Materials and Dyes

The chromophoric nature of the nitrophenol core, combined with the potential for functionalization offered by the bromo and methyl groups, makes this compound a candidate for the development of novel organic materials and dyes. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule, which is a key consideration in the design of organic electronic materials.

While direct applications of this compound as a dye may be limited, its derivatives hold promise. For instance, the synthesis of novel bromo-containing cellulosic dyes with antibacterial properties has been reported. nih.govresearchgate.net These dyes are synthesized by coupling a diazonium salt with a cellulosic backbone, a process where a bromo-substituted aromatic amine, potentially derived from a nitrophenol precursor, could be utilized. nih.govresearchgate.net The bromo-substituent can enhance the properties of the dye, such as its color fastness and antimicrobial activity. The development of such functional dyes showcases the potential of leveraging the unique structure of this compound in materials science.

Strategic Applications in Multi-component Reactions and Complex Molecule Assembly

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. The diverse functional groups of this compound make it a suitable substrate for such reactions.

For example, the amino group, which can be generated from the reduction of the nitro group, can act as a nucleophile in MCRs. The phenolic hydroxyl group can also participate in these reactions, and the bromo-substituent can be used for post-MCR modifications. The use of substituted phenols in MCRs to synthesize biologically active molecules, such as dihydropyrimidinones and pyranopyrazoles, has been well-documented. While specific examples utilizing this compound in MCRs are not extensively reported in the provided context, its structural analogy to other reactive phenols suggests its potential in this area.

Facilitation of New Chemical Pathways in Organic Synthesis

The unique combination of functional groups in this compound can be exploited to facilitate new and efficient chemical pathways in organic synthesis. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups can influence the reactivity of the aromatic ring, enabling selective transformations that might not be possible with simpler phenols.

For instance, the presence of the bromo-substituent allows for the application of modern cross-coupling methodologies, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. This opens up avenues for the synthesis of highly functionalized and complex molecular architectures that would be challenging to access through traditional methods. The ability to selectively functionalize the different positions on the aromatic ring of this compound provides chemists with a powerful tool for the design and synthesis of novel organic molecules.

Biological Activities and Mechanistic Research on 4 Bromo 5 Methyl 2 Nitrophenol and Analogous Structures

Antimicrobial and Antifungal Efficacy Studies on Diverse Pathogens

Derivatives of nitrophenol and bromophenol have demonstrated notable antimicrobial and antifungal properties against a range of pathogens. Studies on benzoxazinoids synthesized from 2-nitrophenol (B165410) and 3-hydroxy-2-nitropyridine (B88870) have shown significant biological activity. researchgate.nettandfonline.com The pyridoxazinone series, derived from 3-hydroxy-2-nitropyridine, exhibited good antibacterial activity, particularly against Enterococcus faecalis and Acinetobacter baumannii. researchgate.nettandfonline.com Antifungal activity was also observed, with a butyl-substituted pyridoxazinone derivative showing a Minimum Inhibitory Concentration (MIC) of 62.5 μg/mL against Candida albicans, Candida glabrata, and Candida tropicalis. researchgate.nettandfonline.com The fungicidal effect of this derivative was confirmed, with a Minimum Fungicidal Concentration (MFC) ranging from 62.5 to 125 µg/mL. tandfonline.com

Similarly, research into aminobenzylated 4-nitrophenols, synthesized via the Petasis borono–Mannich reaction, has identified compounds with potent antibacterial activity against multidrug-resistant Gram-positive bacteria. nih.gov A chlorine-containing derivative demonstrated MICs as low as 1.23 μM against strains of Staphylococcus aureus and Enterococcus faecalis. nih.gov Further studies on 2-amino-4-nitrophenol (B125904) derivatives revealed that substituting the amino group's hydrogen with an aldehyde or ketone group can enhance fungicidal activity against specific phytopathogenic fungi. osti.govresearchgate.net For instance, replacing the hydrogen with an aldehyde group increased efficacy against Rhizoctonia solani and Bipolaris sorokiniana. researchgate.net

Complexes of 2-(5-nitro-1H-benzimidazol-2-yl)-4-bromophenol with various transition metals have also been synthesized and tested. semanticscholar.org These metal complexes, particularly those with mercury (II) and silver (I), showed superior activity against a panel of microorganisms, while palladium (II) and cadmium (II) complexes were notably effective against S. aureus and C. albicans. semanticscholar.org

Table 1: Antimicrobial and Antifungal Activity of Nitrophenol Derivatives

| Compound/Derivative Class | Target Pathogen(s) | Activity (MIC/MFC) | Source(s) |

| Pyridoxazinone derivative (butyl-substituted) | C. albicans, C. glabrata, C. tropicalis | MIC: 62.5 µg/mL; MFC: 62.5-125 µg/mL | tandfonline.com |

| Pyridoxazinone series | Enterococcus faecalis | MIC: 7.8–15.6 μg/mL | researchgate.nettandfonline.com |

| Pyridoxazinone series | Acinetobacter baumannii | MIC: 31.25–125 μg/mL | researchgate.nettandfonline.com |

| Aminobenzylated 4-nitrophenol (B140041) (chlorine derivative) | Staphylococcus aureus, Enterococcus faecalis | MIC: 1.23 μM | nih.gov |

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one | Rhizoctonia solani | 100% growth inhibition at 100 mg/L | nih.gov |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one | F. culmorum, P. cactorum, R. solani | 100% growth inhibition at 100 mg/L | nih.gov |

Investigations into Cytotoxic Effects and Potential Anticancer Applications

Nitrophenol and bromophenol analogs have been a focal point of cytotoxic and anticancer research. Studies on mono-nitrophenols (NPs) in human lung cell lines (BEAS-2B and A549) revealed that 4-nitrophenol (4NP) was the most cytotoxic among the isomers tested. researchgate.net Exposure to 4NP promoted proliferation and epithelial-to-mesenchymal transition in T24 human bladder cancer cells. nih.gov The cytotoxic assessment showed that 4NP exposure led to cellular inhibition within the first 24 hours, followed by an increase in cell death between 24 and 48 hours. nih.gov

Bromophenols isolated from the red algae Polysiphonia lanosa have also demonstrated significant cytotoxicity against human colon cancer cell lines (DLD-1 and HCT-116), with IC50 values ranging from 1.32 to 14.6 μM. nih.gov Furthermore, a series of 1,3,4-oxadiazole (B1194373) derivatives synthesized from 4-nitrophenol showed moderate to high anticancer activity against hepatocellular carcinoma cells, with one α-aminophosphonate derivative exhibiting an IC50 of 12.5 ± 4.7 μg/ml. njppp.com

Table 2: Cytotoxic Effects of Nitrophenol and Bromophenol Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | Effect | IC50 Value | Source(s) |

| 4-Nitrophenol (4NP) | BEAS-2B & A549 (Lung) | Cytotoxicity, Apoptosis, Necrosis | Lowest IC50 among isomers | researchgate.netnih.gov |

| 4-Nitrophenol (4NP) | T24 (Bladder Cancer) | Promotes proliferation | Not specified | nih.gov |

| Bromophenols (from algae) | DLD-1 & HCT-116 (Colon Cancer) | Cytotoxicity | 1.32 to 14.6 μM | nih.gov |

| 1,3,4-oxadiazole α-aminophosphonate derivative | Hepatocellular Carcinoma | Anticancer activity | 12.5 ± 4.7 μg/ml | njppp.com |

| Proton Transfer Complex (DCNP-based) | A-549 (Lung) & MCF-7 (Breast) | Antitumor activity | Not specified | bohrium.com |

The cytotoxicity of nitrophenols is linked to their ability to induce significant damage to cellular structures, particularly the cell membrane and mitochondria. nih.govnih.gov Electrochemical and microscopic studies have shown that nitrophenols can cause the formation of membrane defects, leading to disintegration and rearrangement of phospholipids. nih.gov This damage increases membrane permeability, which can result in major cellular damage. nih.gov

Mechanistic studies on human lung cells have demonstrated that exposure to 3-nitrophenol, 4-nitrophenol, and their mixtures leads to an increase in late apoptotic and necrotic cells. researchgate.netnih.gov This cell death is driven by a buildup of cellular reactive oxygen species (ROS). nih.gov The ROS accumulation is linked to mitochondrial dysfunction, as evidenced by a collapse of the mitochondrial membrane potential and an increase in mitochondrial ROS signals in exposed cells. researchgate.netnih.gov This suggests that the uptake of nitrophenols activates an intrinsic cellular death pathway mediated by mitochondrial damage. nih.gov

The degradation pathway of analogous compounds like 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 illustrates this mechanism. The process begins with the chemoselective reduction of the nitro group to a hydroxylamino group, which is then rearranged enzymatically. nih.gov This initial reduction step is critical and is catalyzed by nitroreductase enzymes. nih.gov Similarly, the cytotoxicity observed during the UV/monochloramine treatment of phenol (B47542) is primarily attributed to the formation of nitro- and nitroso- products, with 4-nitrosophenol (B94939) showing significantly higher toxicity than 4-nitrophenol. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies have provided valuable insights into how the chemical structure of nitrophenol derivatives influences their biological activity. For bromophenols, preliminary SAR investigations indicate that cytotoxicity is significantly affected by the number and position of bromine substituents, as well as the number of phenolic groups. nih.gov Alkylation of the phenolic groups tends to lower the cytotoxic activity. nih.gov

In a study of nitrophenyl derivatives as aldose reductase inhibitors, the nitro group was predicted to be essential for binding to the enzyme's active site. nih.gov SAR was expanded by synthesizing and testing a series of derivatives, confirming a general agreement between the inhibitory data and the hypothesized binding mode. nih.gov Another SAR analysis on benzamide (B126) derivatives showed that a bromine substituent at the 5-position significantly improved agonist activity at the G protein-coupled receptor-35 (GPR35). nih.gov Replacing the bromine with fluorine or removing it altogether decreased the compound's potency. nih.gov

QSAR models have been used to predict the bioconcentration factors of compounds like 2,4,6-tribromophenol (B41969) (2,4,6-TBP), which was found to be the only one of 15 halogenated by-products detected at measurable levels in a study on seafood. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

| Compound Class | Structural Feature | Impact on Activity | Target/Assay | Source(s) |

| Bromophenols | Number/position of Bromine atoms | Influences cytotoxicity | DLD-1/HCT-116 cells | nih.gov |

| Bromophenols | Alkylation of phenolic group | Lowers cytotoxicity | DLD-1/HCT-116 cells | nih.gov |

| Nitrophenyl Derivatives | Nitro group | Essential for binding | Aldose Reductase | nih.gov |

| Benzamide Derivatives | Bromine at 5-position | Improves potency | GPR35 Agonism | nih.gov |

| Benzamide Derivatives | Fluorine at 5-position (vs. Bromine) | Decreases potency | GPR35 Agonism | nih.gov |

Enzymatic Biotransformation and Metabolic Pathway Studies (e.g., Nitro Reduction, Dehalogenation)

The biotransformation of brominated and nitrated phenols is primarily carried out through two key enzymatic processes: reductive dehalogenation and nitro reduction.

Reductive Dehalogenation: Microorganisms, particularly anaerobic bacteria associated with marine sponges like Aplysina aerophoba, are capable of reductively dehalogenating brominated phenols. asm.org Studies have shown a clear preference in the removal of bromine atoms, with ortho-substituted bromines being removed faster than para-substituted ones, while meta-dehalogenation is the slowest. asm.org For example, during the dehalogenation of 2,4,6-tribromophenol (TBP), the removal of ortho-bromines precedes para-debromination. asm.org This activity is mediated by bacteria, as it can be completely inhibited by antibiotics such as ampicillin (B1664943) and chloramphenicol. asm.org The presence of diverse dehalogenase gene motifs in these microbial communities suggests a broad capability for degrading organohalide compounds. asm.org

Nitro Reduction: The reduction of the nitro group is a common metabolic pathway for nitrophenols. This transformation is often catalyzed by oxygen-insensitive nitroreductase enzymes, such as NfsB from Escherichia coli, which use cofactors like NADH or NADPH. researchgate.netresearchgate.netnih.gov The process typically involves a two-electron reduction of the nitroaromatic compound, yielding corresponding hydroxylamine (B1172632) or amino derivatives. researchgate.net For example, the enzymatic reduction of 4-nitrophenol produces 4-hydroxylaminophenol and 4-aminophenol. researchgate.netresearchgate.net In the degradation of 2-chloro-5-nitrophenol, the pathway is initiated by a nitroreductase that converts the nitro group to a hydroxylamino group, which is followed by a rearrangement and subsequent reductive dehalogenation to remove the chlorine atom. nih.gov

Molecular Docking and Binding Affinity Analyses with Putative Biological Targets

Molecular docking simulations have been instrumental in elucidating the potential interactions between nitrophenol derivatives and their biological targets at a molecular level. These computational studies help rationalize experimental findings and predict binding modes.

For instance, docking studies predicted that the nitro group of nitrophenyl derivatives binds to the Tyr48 and His110 active site residues of the enzyme aldose reductase, a key interaction for its inhibitory activity. nih.gov In another study, a newly synthesized α-aminophosphonate derivative of 4-nitrophenol, which showed high antibacterial activity against E. coli, was analyzed through molecular docking. nih.gov The results indicated that the compound binds effectively at the active site of the DNA Gyrase enzyme. nih.gov

Docking analyses have also been used to explore anticancer applications. A proton transfer complex involving 2,6-dichloro-4-nitrophenol (B181596) was studied for its interaction with human DNA (PDB ID: 1BNA), revealing an intercalative binding mechanism with a calculated binding free energy of -7.2 kcal/mol. bohrium.com Similarly, a 9H-carbazole linked 4-nitrophenol derivative was evaluated as a potential inhibitor of human topoisomerase-I and II-DNA receptors, which are implicated in breast cancer. researchgate.net

Table 4: Molecular Docking Analyses of Nitrophenol Derivatives

| Derivative | Putative Biological Target | Predicted Interaction/Finding | Source(s) |

| Nitrophenyl derivatives | Aldose Reductase | Nitro group binds to Tyr48 and His110 residues in the active site. | nih.gov |

| α-aminophosphonate derivative | DNA Gyrase | Binds at the active site, explaining antibacterial activity. | nih.gov |

| 9H-Carbazole linked 4-nitrophenol | Topoisomerase-I and II-DNA | Acts as an inhibitor; potential anticancer agent. | researchgate.net |

| Proton Transfer Complex (DCNP-based) | Human DNA (1BNA) | Intercalative binding with a free energy of -7.2 kcal/mol. | bohrium.com |

| Sugar hydrazone/arylidene derivatives | Not specified | Used to support anticancer activity findings. | arabjchem.org |

Environmental Fate, Ecotoxicology, and Remediation Strategies for Halogenated Nitrophenols

Sources and Environmental Occurrence of Halogenated Nitrophenols (Anthropogenic and Atmospheric Formation)

Halogenated nitrophenols are not known to occur naturally; their presence in the environment is a result of human activities. cdc.gov The primary sources are anthropogenic, stemming from both direct industrial output and indirect formation as byproducts.

Anthropogenic Sources:

Industrial Synthesis: HNPs are crucial intermediates in the manufacturing of a wide array of commercial products, including pesticides, herbicides, fungicides, dyes, polymers, and pharmaceuticals. cas.cnmdpi.comcas.cntidjma.tn Their production and use can lead to direct release into the environment through industrial effluents. tidjma.tntidjma.tn

Disinfection Byproducts (DBPs): A significant environmental pathway for HNPs is their formation during water disinfection processes. The use of chlorine or chloramine to treat water containing natural organic matter and anthropogenic pollutants can lead to the creation of various halogenated DBPs, including nitrophenols. cas.cncas.cnnih.gov For instance, 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP) and 2,6-dibromo-4-nitrophenol (2,6-DBNP) have been detected in drinking water and are known to form during chlorination. nih.gov

Combustion and Vehicle Emissions: The combustion of fossil fuels is another major source. Nitrophenols are released from the exhaust of both gasoline and diesel-powered vehicles. cdc.gov Studies have identified coal combustion as a primary source of 4-nitrophenol (B140041) in urban atmospheres during winter, with vehicular exhaust being more dominant in the spring. cdc.gov

Atmospheric Formation:

HNPs can also be formed in the atmosphere through the photochemical reactions of aromatic hydrocarbons like benzene (B151609) and toluene with nitrogen oxides (NOx), which are common air pollutants. cdc.gov This secondary formation contributes to the atmospheric load of nitrophenols, which can then be deposited onto land and water surfaces. cdc.govtidjma.tn

| Source Category | Specific Examples | Relevant Compounds |

| Industrial Activity | Synthesis of pesticides, dyes, explosives, pharmaceuticals | Halogenated Nitrophenols |

| Water Treatment | Chlorination/Chloramination of drinking water and wastewater | 2,6-dichloro-4-nitrophenol, 2,6-dibromo-4-nitrophenol |

| Combustion | Vehicle exhaust (gasoline and diesel), coal burning | 4-Nitrophenol |

| Atmospheric Reactions | Photochemical oxidation of benzene and toluene with NOx | Nitrophenols |

Environmental Transport and Partitioning Mechanisms in Atmospheric, Aquatic, and Terrestrial Compartments

Once released, the fate and transport of halogenated nitrophenols are governed by their physicochemical properties and the characteristics of the environmental compartment.

Atmospheric Transport: In the atmosphere, nitrophenols can exist in both the gas phase and adsorbed to particulate matter. Their persistence is determined by removal processes such as photolysis and physical deposition. cdc.gov Wet deposition, through rain and snow, is a significant mechanism for transferring these compounds from the atmosphere to terrestrial and aquatic ecosystems. cdc.gov The estimated atmospheric half-life for nitrophenols ranges from 3 to 18 days. cdc.gov

Aquatic Transport: Due to their significant water solubility, HNPs readily partition into surface waters. cdc.govtidjma.tn In the aquatic environment, their fate is influenced by processes like biodegradation and photolysis. They can be transported over long distances by water currents. Their tendency to dissolve in water also makes them a contamination threat to groundwater resources, as they can leach through soil profiles. tidjma.tn

Terrestrial Transport: In soil, the mobility of HNPs is influenced by factors such as soil organic matter content and pH. They can be adsorbed to soil particles, but their solubility also allows for transport with soil water. tidjma.tn Biodegradation is considered a primary degradation pathway in soil environments. cdc.gov Runoff from agricultural areas where HNP-related pesticides have been used can transport these compounds into nearby water bodies. tidjma.tntidjma.tn

Biodegradation Pathways and Microbial Catabolism of Halogenated Nitrophenols

Microbial degradation is a critical process for the natural attenuation of halogenated nitrophenols in the environment. cas.cncas.cn Various microorganisms have evolved metabolic pathways to utilize these compounds as a source of carbon and energy.

Both aerobic and anaerobic conditions can facilitate the biodegradation of nitrophenols.

Aerobic Degradation: Under aerobic conditions, the degradation of nitrophenols is generally faster. For example, the half-life of 4-nitrophenol in topsoil can be as short as one to three days under aerobic conditions. cdc.gov Aerobic pathways typically involve oxidative processes where oxygen is used as an electron acceptor.

Anaerobic Degradation: In the absence of oxygen, anaerobic microorganisms can also degrade these compounds, although often at a slower rate. The half-life of 4-nitrophenol in topsoil extends to approximately 14 days under anaerobic conditions. cdc.gov Anaerobic pathways often begin with the reduction of the nitro group.

Research has identified several bacterial strains capable of degrading halogenated nitrophenols. These organisms possess specialized enzymatic systems to break down these recalcitrant compounds.

One of the well-studied examples is the degradation of 2,6-dibromo-4-nitrophenol (2,6-DBNP) by Cupriavidus sp. strain CNP-8. cas.cncas.cn This bacterium utilizes a specific gene cluster, designated hnp, for the catabolism of 2,6-DBNP. cas.cncas.cn The key enzymes involved are:

HnpA: A FADH₂-dependent monooxygenase that initiates the degradation by catalyzing the sequential removal of the nitro group (denitration) and a bromine atom (debromination). cas.cncas.cn

HnpB: A flavin reductase that supplies the necessary FADH₂ cofactor to HnpA. cas.cncas.cn

HnpC: A dioxygenase that catalyzes the ring cleavage of the intermediate metabolite, 6-bromohydroxyquinol. cas.cncas.cn

Other bacterial species have also been reported to degrade various chlorinated nitrophenols, highlighting the diversity of microbial catabolic capabilities. mdpi.com

| Bacterial Strain | Degraded Compound(s) | Key Enzymes/Pathways |

| Cupriavidus sp. CNP-8 | 2,6-dibromo-4-nitrophenol (2,6-DBNP) | Monooxygenase (HnpA), Dioxygenase (HnpC) |

| Rhodococcus imtechensis | Chlorinated nitrophenols | Not specified |

| Burkholderia sp. | Chlorinated nitrophenols | Not specified |

| Arthrobacter sp. | Chlorinated nitrophenols | Not specified |

| Bacillus sp. | Chlorinated nitrophenols | Not specified |

Understanding the degradation pathway involves identifying the intermediate products formed during microbial catabolism. In the case of 2,6-DBNP degradation by Cupriavidus sp. CNP-8, the proposed pathway begins with the monooxygenase-catalyzed removal of the nitro group to form a di-brominated hydroquinone. This is followed by the removal of a bromine atom to yield 6-bromohydroxyquinol (6-BHQ) . cas.cncas.cn This intermediate then undergoes ortho-ring cleavage catalyzed by the HnpC dioxygenase, breaking open the aromatic ring and leading to further metabolism into central metabolic pathways. cas.cncas.cn

Photolytic and Chemical Degradation in Aquatic and Atmospheric Environments

In addition to biodegradation, abiotic degradation processes, including photolysis and chemical reactions, play a significant role in the environmental fate of halogenated nitrophenols. cdc.gov

Photolytic Degradation (Photolysis): Photolysis is a particularly important degradation pathway in the atmosphere and in the sunlit surface layers of aquatic systems. cdc.gov The absorption of ultraviolet (UV) radiation can lead to the breakdown of HNP molecules. The photolytic half-life of nitrophenols in freshwater can range from one to eight days. cdc.gov The process often involves hydroxyl radicals (•OH), which are highly reactive and can attack the aromatic ring, leading to hydroxylation and subsequent ring opening, ultimately mineralizing the compound to carbon dioxide, water, and inorganic ions. researchgate.net

Chemical Degradation: Advanced Oxidation Processes (AOPs) are effective for the chemical degradation of nitrophenols in water. These technologies generate highly reactive species, such as hydroxyl radicals, to destroy organic pollutants.

Ozonation: The reaction with ozone, particularly when enhanced with UV light, can effectively degrade nitrophenols. The reaction rate is significantly increased by the production of hydroxyl radicals. nih.gov

Fenton Process: This process uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals, which then oxidize the nitrophenol molecules. researchgate.net

Photocatalysis: In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, HNPs can be completely mineralized. The process is initiated by hydroxyl radicals attacking the aromatic ring. researchgate.net

Ecotoxicological Impact Assessments on Aquatic and Terrestrial Organisms